molecular formula C9H16BN3O2 B1472897 (2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid CAS No. 1704064-35-6

(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid

Cat. No. B1472897
M. Wt: 209.06 g/mol
InChI Key: OZLRRMJAYDVTTE-UHFFFAOYSA-N
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Description

“(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid” is a type of organoboron reagent . Organoboron reagents are commonly used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of Suzuki–Miyaura coupling reactions . The general physical and chemical properties of each class of boron reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Chemical Reactions Analysis

As a boronic acid derivative, this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular Suzuki–Miyaura coupling reaction being performed. Generally, this involves the use of a palladium catalyst and a base .
  • Results or Outcomes : The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in the protodeboronation of pinacol boronic esters, a valuable but not well-developed transformation . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular protodeboronation reaction being performed. This generally involves a radical approach .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Microwave-Assisted Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in microwave-assisted Suzuki-Miyaura coupling reactions . This method can increase the efficiency and speed of the reaction .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular Suzuki–Miyaura coupling reaction being performed. Generally, this involves the use of a palladium catalyst, a base, and microwave irradiation .
  • Results or Outcomes : The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .

Synthesis of Amino Substituted Imidazopyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines . Imidazopyridines are a class of compounds that have shown a wide range of biological activities.
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular four-component coupling process being performed. This generally involves a microwave-assisted reaction .
  • Results or Outcomes : The outcome of this reaction is the synthesis of amino substituted imidazopyridines .

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . This method can increase the efficiency and speed of the reaction .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular Suzuki–Miyaura coupling reaction being performed. Generally, this involves the use of a palladium catalyst and a base .
  • Results or Outcomes : The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds .

Preparation of HIV-1 Protease Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound can be used in the preparation of HIV-1 protease inhibitors . HIV-1 protease inhibitors are a type of antiretroviral drug used to treat HIV/AIDS .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being performed. This generally involves a series of organic reactions .
  • Results or Outcomes : The outcome of this reaction is the synthesis of HIV-1 protease inhibitors .

Future Directions

The future directions for this compound could involve its use in the synthesis of various bioactive small molecules . Additionally, it could be used in the development of new borane reagents .

properties

IUPAC Name

[2-[2-(dimethylamino)ethylamino]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BN3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7,14-15H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRRMJAYDVTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)NCCN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170910
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-(Dimethylamino)ethyl)amino)pyridin-4-yl)boronic acid

CAS RN

1704064-35-6
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[[2-(dimethylamino)ethyl]amino]-4-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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